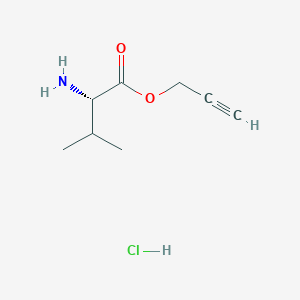

Prop-2-ynyl (2S)-2-amino-3-methylbutanoate;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

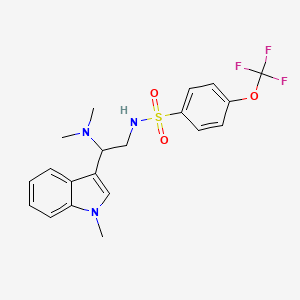

Prop-2-ynyl is a functional group in organic chemistry consisting of a propyne moiety (a three-carbon chain with a triple bond) attached to a molecule via its terminal acetylenic carbon . (2S)-2-amino-3-methylbutanoate is an amino acid derivative, specifically a derivative of isoleucine, which is one of the essential amino acids .

Molecular Structure Analysis

The molecular structure of a compound containing a prop-2-ynyl group would include a three-carbon chain with a triple bond. The (2S)-2-amino-3-methylbutanoate component would include an amino group and a carboxylate group, along with a three-carbon chain with a methyl group attached .Chemical Reactions Analysis

Prop-2-ynyl groups have been involved in various chemical reactions. For example, prop-2-ynylsulfonium salts have been used in reactions with sulfonyl-protected β-amino ketones, resulting in various compounds . Additionally, prop-2-ynyl ethers have been synthesized through reactions with propargyl bromide .科学的研究の応用

Synthesis and Functionalization Techniques

Synthetic Pathways

The synthesis of complex chemical structures often involves key precursor molecules, which can be modified through various reactions to achieve desired functionalities. For example, the synthesis of 2-tributylstannyl-1-alkenes from 2-tributylstannyl-2-propen-1-yl acetate illustrates a method for preparing compounds that could serve as intermediates in the synthesis of structurally complex molecules, potentially including Prop-2-ynyl (2S)-2-amino-3-methylbutanoate hydrochloride (Bellina, Carpita, Santis, & Rossi, 1994).

Functional Group Transformation

The carbonylative ring opening of terminal epoxides, as described in research by Denmark and Ahmad (2007), provides an example of how functional groups can be transformed under mild conditions, a method that could be relevant for modifying or synthesizing derivatives of Prop-2-ynyl (2S)-2-amino-3-methylbutanoate hydrochloride (Denmark & Ahmad, 2007).

Potential Applications in Drug Development

Anticonvulsant Activity

Research on ester-based compounds, such as the synthesis and anticonvulsant activity of (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride, demonstrates the potential medicinal applications of structurally complex esters. Such studies could provide insights into the therapeutic potential of Prop-2-ynyl (2S)-2-amino-3-methylbutanoate hydrochloride (Nesterkina, Musatov, Honcharova, & Kravchenko, 2022).

Advanced Organic Synthesis Techniques

Innovative Synthesis Methods

The [3 + 2]-annulation of prop-2-ynylsulfonium salts to access hydroindol-5-ones containing a methylthio group showcases a novel synthetic route that could be applicable to the synthesis or modification of Prop-2-ynyl (2S)-2-amino-3-methylbutanoate hydrochloride, highlighting the versatility of prop-2-ynyl groups in organic synthesis (Jia, Zhang, Jin, & Huang, 2017).

作用機序

特性

IUPAC Name |

prop-2-ynyl (2S)-2-amino-3-methylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c1-4-5-11-8(10)7(9)6(2)3;/h1,6-7H,5,9H2,2-3H3;1H/t7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUYANNTKVZVBL-FJXQXJEOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC#C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC#C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]methyl]prop-2-enamide](/img/structure/B2971183.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2,4-dimethylphenyl)sulfonyl)pyrrolidine](/img/structure/B2971187.png)

![(1R,3r,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B2971190.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide](/img/structure/B2971195.png)

![N-(2,6-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2971197.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)butanamide](/img/structure/B2971198.png)